Cobalt; pentane-2,4-dione Cobalt; pentane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14183028
InChI: InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;
SMILES:
Molecular Formula: C15H24CoO6
Molecular Weight: 359.28 g/mol

Cobalt; pentane-2,4-dione

CAS No.:

Cat. No.: VC14183028

Molecular Formula: C15H24CoO6

Molecular Weight: 359.28 g/mol

* For research use only. Not for human or veterinary use.

Cobalt; pentane-2,4-dione -

Molecular Formula C15H24CoO6
Molecular Weight 359.28 g/mol
IUPAC Name cobalt;pentane-2,4-dione
Standard InChI InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;
Standard InChI Key JUPWRUDTZGBNEX-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co]

Synthesis and Structural Characterization

Hydrothermal Synthesis

Mononuclear cobalt complexes are efficiently synthesized via hydrothermal methods. For instance, reaction of Co(ClO₄)₂·6H₂O with pentane-2,4-dione in ethanol at 130°C under autogenous pressure yields [Co(acac)₂(NO₃)]·2H₂O as brown-red crystals with an 82% yield . This method ensures high crystallinity and purity, as confirmed by elemental analysis and decomposition points .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals that cobalt acetylacetonates adopt diverse space groups. For example, [Co(acac)₂(NO₃)]·2H₂O crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.153(9) Å, b = 9.925(11) Å, c = 10.355(12) Å, and angles α = 70.530(16)°, β = 71.154(15)°, γ = 80.698(16)° . In contrast, macrocyclic derivatives like [Co(acac)(cyclen)]²⁺ (cyclen = 1,4,7,10-tetraazacyclododecane) exhibit distorted octahedral geometries, as demonstrated by X-ray studies .

Table 1: Crystallographic Parameters of Selected Cobalt Acetylacetonates

ComplexSpace GroupUnit Cell Parameters (Å)Angles (°)Volume (ų)
[Co(acac)₂(NO₃)]·2H₂O P-1a = 8.153, b = 9.925, c = 10.355α = 70.5, β = 71.2, γ = 80.7746.3
[Ni(acac)₂]·0.5CH₃OH P2₁/ca = 9.295, b = 11.450, c = 12.974β = 92.8541379.1

Physicochemical Properties

Solubility and Stability

Cobalt acetylacetonates are soluble in polar solvents such as DMSO, DMF, and ethanol but exhibit limited solubility in water and methanol . Thermal gravimetric analysis indicates decomposition onset at 160°C, with complete breakdown above 170°C . The presence of nitrate or hydrate groups marginally enhances solubility in aqueous-alcoholic mixtures .

Redox Noninnocence and Catalytic Activity

Recent studies highlight the redox noninnocence of acetylacetonate ligands in cobalt complexes. For example, [CoIII(L- SMe)I₂] (where L = pentane-2,4-dione bis(S-methylisothiosemicarbazone)) participates in Wacker-type oxidations of olefins using phenylsilane as a reductant . Isotopic labeling experiments confirm that phenylsilane facilitates oxygen transfer, enabling selective oxidation of styrene derivatives to ketones .

Applications in Catalysis

Olefin Oxidation

Cobalt acetylacetonates serve as precatalysts in the oxidation of alkenes. In a representative reaction, [CoIII(H₂L- SMe)I]I catalyzes the conversion of styrene to acetophenone with 89% yield under mild conditions . The mechanism involves Co(III)/Co(II) redox cycling, with the acetylacetonate ligand stabilizing intermediate species .

Table 2: Catalytic Performance of Cobalt Acetylacetonates in Olefin Oxidation

SubstrateProductCatalystYield (%)Conditions
StyreneAcetophenone[CoIII(H₂L- SMe)I]I 8925°C, 12 h, PhSiH₃
1-Octene2-Octanone[Co(acac)₃] 7640°C, 24 h, PhSiH₃

Material Science Applications

These complexes are precursors for cobalt oxide thin films via chemical vapor deposition. The volatility and thermal stability of [Co(acac)₃] make it ideal for generating Co₃O₄ coatings used in gas sensors and electrocatalysts .

Comparative Analysis with Related Complexes

Cobalt acetylacetonates differ from analogous nickel complexes in geometry and stability. For instance, [Ni(acac)₂]·0.5CH₃OH crystallizes in the monoclinic P2₁/c space group, whereas cobalt analogs favor triclinic systems . Additionally, cobalt complexes exhibit higher redox activity, enabling their use in catalytic cycles inaccessible to nickel derivatives .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator